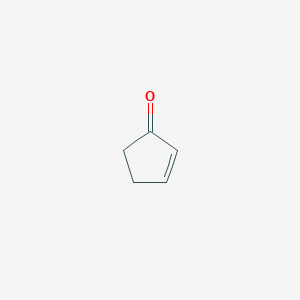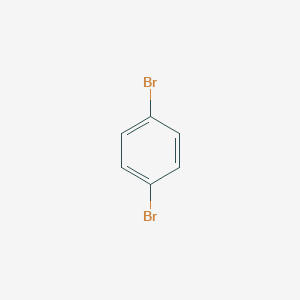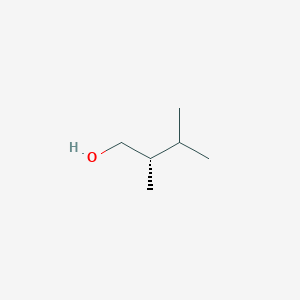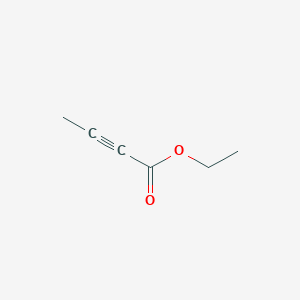
Isocyanate de chlorosulfonyle
Vue d'ensemble
Description
Chlorosulfonyl isocyanate (CSI) is an important reagent in organic synthesis. It is a highly reactive and versatile compound that can be used in a variety of reactions to synthesize a wide range of organic compounds. It is a colorless to light yellow liquid with a pungent odor. It is a powerful electrophile and can be used in a variety of substitution and addition reactions. It is a useful reagent for the synthesis of heterocycles, polymers, and other organic compounds.
Applications De Recherche Scientifique
Dérivés de la sulfamoylurée aux propriétés antibactériennes
L'isocyanate de chlorosulfonyle (CSI) réagit avec les amines pour produire des dérivés de la sulfamoylurée. Ces composés présentent de bonnes propriétés antibactériennes et peuvent également servir d'agrochimiques efficaces . Le groupement sulfamoyle (-SO2NH-) joue un rôle crucial dans leur activité biologique.
Carbamates en synthèse organique et dans l'industrie
Lorsque le CSI réagit avec les alcools, il forme des carbamates. Les carbamates trouvent des applications dans divers domaines, notamment :
Lactames
Le CSI participe à la synthèse des lactames. Les lactames sont des amides cycliques et constituent des blocs de construction essentiels dans la production de divers produits pharmaceutiques et polymères. Leur applications vont des antibiotiques à la production de nylon .
Triazocinones
Le CSI a été utilisé dans la préparation des triazocinones. Ces composés ont des applications diverses, y compris la chimie médicinale et la science des matériaux. Les triazocinones sont des hétérocycles à cinq chaînons contenant un cycle triazole, et leur polyvalence en fait des molécules précieuses dans la découverte de médicaments et la recherche en science des matériaux .
Matériaux pour batteries lithium-ion
Le CSI étend son influence à la chimie inorganique en contribuant aux matériaux pour batteries lithium-ion à performance améliorée. Sa réactivité permet l'insertion de groupes fonctionnels, ce qui le rend utile dans la conception de composants de batterie avancés .
Réactif de Burgess et synthèse organique
Le CSI sert de base au réactif de Burgess, un réactif puissant utilisé dans divers processus de synthèse organique. Le réactif de Burgess facilite les transformations telles que la désoxygénation et la déshydrohalogénation, ce qui en fait un outil précieux en chimie synthétique .
En résumé, l'this compound (CSI) est un composé polyvalent ayant des applications allant des agents antibactériens à la synthèse organique, aux matériaux pour batteries et bien plus encore. Sa grande réactivité et sa capacité à introduire des groupes fonctionnels en font un outil précieux entre les mains des chimistes et des chercheurs . Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
Chlorosulfonyl isocyanate (CSI) is a highly reactive compound used in organic synthesis . It has two electrophilic sites, the carbon of the isocyanate moiety and the sulfur atom bound to a strongly electronegative chlorine atom . These sites are the primary targets for nucleophilic attacks, making CSI a versatile reagent for various chemical reactions .
Mode of Action
CSI’s mode of action is primarily due to its strong electrophilicity . It reacts with compounds having various functional groups . For instance, it reacts with amines to form sulfamoylurea derivatives , with alcohols to yield carbamates , and with carboxylic acids and their acid chlorides to form nitriles . The reaction mechanism involves the nucleophilic attack at the carbon or sulfur atom of CSI .
Biochemical Pathways
CSI is involved in several biochemical pathways. It undergoes a [2+2] cycloaddition with alkenes to form β-lactams . It also reacts with alkynes to produce 1,2,3-oxathiazine-2,2-dioxide-6-chlorides . Another significant pathway is the conversion of primary alcohols to carbamates .
Result of Action
The result of CSI’s action depends on the type of reaction it undergoes. For instance, when it reacts with amines, it forms sulfamoylurea derivatives, which have good antibacterial properties . When CSI reacts with alcohols, it yields carbamates, which have a wide range of applications in organic synthesis, the paint industry, agriculture, and pharmaceuticals .
Action Environment
CSI is a highly reactive and corrosive compound. It fumes in moist air and reacts violently with water . Therefore, the use of CSI in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers . It’s also thermally stable up to 300°C , suggesting that it can be used in a variety of environmental conditions.
Safety and Hazards
Orientations Futures
CSI is a versatile reagent and displays excellent reactivity versus compounds with different functional groups . It is synthetically versatile and has been used in the preparation of amides, lactams, and triazocinones . It has also been used in the synthesis and biochemical characterization of a new class of membrane-associated glycosyltransferase inhibitors .
Analyse Biochimique
Biochemical Properties
Chlorosulfonyl isocyanate is widely used as a reagent in sulfonylation and carbamoylation reactions . It reacts with hydrocarbon alkenes via a stepwise dipolar pathway to give N-chlorosulfonyl-β-lactams
Molecular Mechanism
Chlorosulfonyl isocyanate has two electrophilic sites, the carbon and the S (VI) center . It has been employed for the preparation of β-lactams . Alkenes undergo a [2+2]-cycloaddition to give the sulfonamide . The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide .
Dosage Effects in Animal Models
Given its toxic and corrosive nature , it’s likely that high doses could have adverse effects.
Propriétés
IUPAC Name |
N-(oxomethylidene)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClNO3S/c2-7(5,6)3-1-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJWRGBVPUUDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NS(=O)(=O)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClSO2NCO, CClNO3S | |
| Record name | Chlorosulfonyl isocyanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorosulfonyl_isocyanate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061585 | |
| Record name | Sulfuryl chloride isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189-71-5 | |
| Record name | Chlorosulfonyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Chlorosulfonyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuryl chloride isocyanate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuryl chloride isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorosulphonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFURYL CHLORIDE ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2903Y990SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does chlorosulfonyl isocyanate react with epoxides?
A1: Chlorosulfonyl isocyanate reacts with epoxides to yield a mixture of 1,3-dioxolan-2-ones (cyclic carbonates) and oxazolidinones. [, , ] The reaction proceeds through an asynchronous concerted mechanism, where the C-O bond formation with the isocyanate group and the ring opening of the epoxide occur in a single step, but not simultaneously. [, ] This reaction provides a convenient one-pot synthesis of these valuable heterocyclic compounds. [, , ]
Q2: Can you elaborate on the regioselectivity observed in CSI reactions?
A2: The regioselectivity of chlorosulfonyl isocyanate additions can vary depending on the substrate. For instance, additions to benzonorbornadienes afford both syn and anti β-lactam isomers, suggesting a mechanism involving a benzonorbornadiene-CSI π-complex rather than a direct carbenium ion formation. [] Conversely, reactions with N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes display regiospecificity, yielding novel 2,4-diaza-3-oxo-bicyclo[4.2.0]oct-7-enes. []
Q3: How does CSI react with allylic silanes?
A3: Chlorosulfonyl isocyanate reacts with allylic silanes in a [3+2] annulation reaction to provide β-silyl-γ-lactams. [] This reaction has been successfully employed in the synthesis of natural products, including a formal synthesis of (+/-)-peduncularine. [] This method offers a valuable alternative to traditional [2+2] cycloadditions for constructing γ-lactams. []
Q4: What is the molecular formula and molecular weight of chlorosulfonyl isocyanate?
A4: The molecular formula for chlorosulfonyl isocyanate is ClSO2NCO, and its molecular weight is 141.53 g/mol.
Q5: How is chlorosulfonyl isocyanate used in material science?
A6: Chlorosulfonyl isocyanate can be used to modify polymers, such as polystyrene-polyisoprene-polystyrene (SIS) block copolymers, for the preparation of cation-exchange membranes. [] The reaction occurs at the olefinic double bonds of polyisoprene, introducing sulfonate and carbamoyl groups, which impart ion-exchange properties to the membrane. [] These membranes have potential applications in water purification and desalination processes like hyperfiltration. []
Q6: Have computational methods been employed to study CSI reactivity?
A8: Yes, density functional theory (DFT) calculations have been crucial in elucidating the mechanism of chlorosulfonyl isocyanate reactions. Specifically, DFT studies at the M06-2X/6-31+G(d,p) level of theory supported the asynchronous concerted pathway for the reaction of CSI with epoxides. [, ] These calculations provided insights into the transition state structures and energy barriers involved, enhancing our understanding of these reactions.
Q7: Are there any established structure-activity relationships for chlorosulfonyl isocyanate derivatives?
A9: Research shows that modifying chlorosulfonyl isocyanate can lead to compounds with diverse biological activities. For example, (aminosulfonyl)ureas synthesized from CSI demonstrate potent in vitro inhibition of acyl-CoA:cholesterol O-acyltransferase, a key enzyme in cholesterol biosynthesis. [] This finding highlights the potential of CSI-derived compounds as leads for developing novel therapeutic agents. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)








![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)